Product packaging for 2-(Tert-butylamino)ethanethiol(Cat. No.:CAS No. 5842-03-5)

2-(Tert-butylamino)ethanethiol

Cat. No.: B13293126
CAS No.: 5842-03-5
M. Wt: 133.26 g/mol
InChI Key: MPIVGAOEKIJYJF-UHFFFAOYSA-N
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Description

Contextual Significance of Beta-Amino Thiols in Organic Chemistry and Beyond

Beta-amino thiols are a class of organic compounds characterized by the presence of an amino group and a thiol group separated by two carbon atoms. This specific arrangement of functional groups imparts a unique reactivity and a versatile chemical character to these molecules, making them valuable building blocks and ligands in various scientific disciplines.

In the realm of organic chemistry, beta-amino thiols are instrumental in the synthesis of a wide array of more complex molecules. The nucleophilicity of both the sulfur and nitrogen atoms allows for a diverse range of chemical transformations. The thiol group, in particular, is known for its ability to form strong bonds with metal ions and to participate in redox reactions, making it a key player in the construction of coordination complexes and in the design of catalysts. researchgate.netbritannica.comwikipedia.org The development of new synthetic methods to create these compounds, especially in an enantiomerically pure form, is an active area of research, as the stereochemistry of these molecules can have a profound impact on their biological activity and chemical properties. nih.gov

Beyond the confines of traditional organic synthesis, beta-amino thiols have garnered significant attention in medicinal chemistry and materials science. Their ability to chelate metals is not only useful in catalysis but also in the design of therapeutic agents. nih.gov For instance, some beta-amino thiols have been investigated as inhibitors for metalloenzymes, where the thiol group can coordinate to the metal center in the enzyme's active site. acs.org Furthermore, the dual functionality of beta-amino thiols makes them attractive candidates for the development of advanced materials. They can be incorporated into polymers to create materials with specific properties, such as responsiveness to pH changes or the ability to bind to particular substrates. acs.org The table below summarizes some of the key properties of beta-amino thiols that contribute to their significance.

PropertyDescriptionRelevance
Bifunctionality Possess both a nucleophilic amino group and a thiol group.Allows for diverse chemical modifications and the synthesis of complex molecules.
Chelating Ability The thiol and amino groups can coordinate to metal ions.Foundational for their use as ligands in catalysis and as active components in medicinal chemistry. researchgate.netnih.gov
Redox Activity The thiol group can be readily oxidized to form disulfides.Important for their role in biological systems and in the design of redox-active materials. wikipedia.orgnih.gov
Chirality Can exist as enantiomers when the carbon backbone is appropriately substituted.Crucial for applications in asymmetric synthesis and for understanding their interactions with biological systems. nih.gov

Overview of Key Research Trajectories Involving 2-(Tert-butylamino)ethanethiol

While extensive research on the broader class of beta-amino thiols is well-documented, specific investigations into this compound are more niche. However, by examining the research trajectories of structurally related compounds, we can infer the potential areas of interest for this particular molecule. The bulky tert-butyl group attached to the nitrogen atom is a key structural feature that differentiates it from simpler beta-amino thiols and likely influences its reactivity and potential applications.

One significant area of research for similar compounds is in the field of decontamination. For example, the photocatalytic oxidation of 2-(butylamino)ethanethiol (B1196486), a close structural analog, has been studied as a method for degrading chemical warfare agent simulants. sigmaaldrich.com This suggests that this compound could also be investigated for its potential in environmental remediation and the neutralization of hazardous substances.

The tert-butylamino moiety is also a common feature in materials science. For instance, 2-(tert-butylamino)ethyl methacrylate (B99206) is a monomer used in the synthesis of "smart" polymers that respond to changes in pH. researchgate.net This raises the possibility that this compound could be used as a surface modification agent, for example, in the creation of self-assembled monolayers on gold surfaces, a common application for thiols.

Furthermore, the synthesis of precursors to this class of compounds is also an active area of investigation. For example, various methods for the industrial production of tert-butylamine (B42293), a key starting material, have been developed and patented. orgsyn.orggoogle.com The availability of efficient synthetic routes to such precursors is crucial for facilitating further research into their derivatives, including this compound.

Scope and Research Objectives of Scholarly Investigations

The primary objectives of scholarly investigations into compounds like this compound are driven by the fundamental desire to understand the structure-property relationships of these molecules and to harness their unique characteristics for practical applications.

A major research objective is the development of novel synthetic methodologies. This includes the design of efficient, cost-effective, and stereoselective routes to produce this compound and other beta-amino thiols. nih.gov The ability to control the three-dimensional structure of these molecules is paramount for their application in areas such as asymmetric catalysis and medicinal chemistry.

Another key objective is the exploration of their coordination chemistry. researchgate.netnih.gov Researchers are interested in how the presence of the bulky tert-butyl group influences the coordination behavior of this compound with various metal ions. The resulting metal complexes could exhibit interesting catalytic properties or could be precursors to novel materials with unique electronic or magnetic properties.

In the context of medicinal chemistry, a primary goal is the design and synthesis of new therapeutic agents. nih.govhilarispublisher.com While there is no specific information on the biological activity of this compound, its structural motifs are present in compounds that have been investigated for their pharmacological effects. nih.gov Research in this area would likely focus on screening the compound for activity against various biological targets, such as enzymes or receptors.

The potential applications of beta-amino thiols are summarized in the table below, providing a framework for the likely research objectives for this compound.

Application AreaResearch Objective
Catalysis To develop new metal complexes that can act as efficient and selective catalysts for organic reactions.
Medicinal Chemistry To design and synthesize novel compounds with therapeutic potential, such as enzyme inhibitors or drug delivery vehicles. acs.orgacs.org
Materials Science To create new materials with tailored properties, such as smart polymers, sensors, or functionalized surfaces.
Environmental Science To explore the use of these compounds in the remediation of pollutants and the decontamination of hazardous materials. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NS B13293126 2-(Tert-butylamino)ethanethiol CAS No. 5842-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5842-03-5

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

2-(tert-butylamino)ethanethiol

InChI

InChI=1S/C6H15NS/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3

InChI Key

MPIVGAOEKIJYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCS

Origin of Product

United States

Synthetic Methodologies and Route Innovations for 2 Tert Butylamino Ethanethiol

Established Synthetic Pathways for Beta-Amino Thiols

The traditional synthesis of beta-amino thiols, including 2-(tert-butylamino)ethanethiol, often involves multi-step procedures that can be broadly categorized into two main strategies: amination-thiolation and the ring-opening of cyclic sulfides.

Amination-Thiolation Strategies

Amination-thiolation approaches involve the sequential or concerted introduction of the amino and thiol functionalities onto a two-carbon backbone. A common method starts with an appropriate precursor, such as an amino alcohol or a haloamine, followed by the introduction of the thiol group.

One established route involves the reaction of an N-substituted aminoethanol with a thiolating agent. For instance, the hydroxyl group of an N-alkylethanolamine can be activated, often by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a sulfur-containing nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). The use of thiourea results in an isothiouronium salt, which is then hydrolyzed to yield the desired thiol.

Another approach is the direct reaction of a suitable amine with a thiirane (B1199164) (ethylene sulfide). The nucleophilic amine attacks one of the carbon atoms of the thiirane ring, leading to its opening and the formation of the corresponding beta-amino thiol. The regioselectivity of this reaction is influenced by the steric and electronic properties of the amine and any substituents on the thiirane ring.

Ring-Opening Reactions with Cyclic Sulfides

The ring-opening of cyclic sulfides, particularly thiiranes (episulfides), is a direct and atom-economical method for the synthesis of beta-amino thiols. This reaction proceeds via a nucleophilic attack on one of the ring carbons by an amine. For the synthesis of this compound, tert-butylamine (B42293) would be reacted with thiirane.

The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to control the reaction rate and selectivity. The strain of the three-membered thiirane ring makes it susceptible to nucleophilic attack, driving the reaction forward. This method is advantageous due to its directness, often proceeding in a single step with high yield.

Recent advancements have explored variations of this approach. For example, aryne-activated ring-opening of cyclic sulfides, including thietanes, has been developed as a three-component transformation that can proceed under mild conditions with a broad range of nucleophiles. rsc.org While not directly applied to this compound in the cited literature, this methodology demonstrates the ongoing innovation in the ring-opening strategies of cyclic sulfides.

Novel and Sustainable Synthesis Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new synthetic routes for this compound and related compounds are being explored, focusing on green chemistry principles and electrochemical methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of synthesizing this compound, this involves utilizing safer solvents, reducing waste, and improving energy efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring-opening reactions of thiiranes with amines are inherently more atom-economical than multi-step syntheses involving protecting groups and leaving groups.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even solvent-free conditions where possible. youtube.com Research into the photocatalytic oxidation of a simulant for the nerve agent VX, 2-(butylamino)ethanethiol (B1196486), highlights the investigation of reactions in aqueous solutions, which is a key aspect of green chemistry. sigmaaldrich.com

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. This can reduce the need for stoichiometric reagents and minimize waste.

While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the principles of green chemistry offer a clear framework for future synthetic design. This includes exploring biocatalytic routes or one-pot syntheses that minimize purification steps.

Electrochemical Synthesis Routes to Analogous Amine Compounds

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods. By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents and reduce waste. acs.org

Recent research has demonstrated the electrochemical oxidative coupling of thiols and amines to form sulfonamides. acs.orgwhiterose.ac.uk This process is driven entirely by electricity and does not require sacrificial reagents or additional catalysts. acs.org While this specific reaction produces sulfonamides rather than beta-amino thiols, it highlights the potential of electrochemical methods for forming C-N and C-S bonds. The substrate scope for this reaction includes tert-butylamine, indicating its compatibility with the amine moiety present in this compound. whiterose.ac.uk

Furthermore, electrochemical methods have been developed for the synthesis of unnatural amino acids through processes like the Hofer-Moest reaction, which involves the electrochemical decarboxylation of N-acetylamino malonic acid derivatives to form transient N-acyliminium intermediates. nih.gov The electrochemical oxidation of 4-tert-butylcatechol (B165716) in the presence of benzenamines has also been studied, leading to the formation of aminoquinones through an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net These examples showcase the versatility of electrochemistry in synthesizing complex amine-containing molecules and suggest that electrochemical routes could be developed for the synthesis of this compound, potentially through the reductive coupling of appropriate precursors.

Solid-Phase Synthesis Applications and Precursors

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds and for simplifying the purification process. While direct solid-phase synthesis of this compound is not commonly reported, the principles can be applied to the synthesis of related structures, such as thiolated amino acids and peptides.

In solid-phase peptide synthesis, for example, amino acids are sequentially coupled to a growing peptide chain that is attached to a solid support. To incorporate a residue analogous to this compound, a suitable protected precursor would be required. This could involve an amino acid with a protected thiol group on its side chain.

The synthesis of β-thiolated amino acids has been achieved through various methods, including photoredox-catalyzed asymmetric Giese reactions. nih.gov This approach allows for the preparation of a range of β-thiolated amino acids which can then be used in solid-phase synthesis. nih.gov The use of precursors like Garner's aldehyde has also been employed in the synthesis of β-selenylated phenylalanine, demonstrating a strategy that could be adapted for sulfur-containing analogues. nih.gov

The development of highly thiolated poly(beta-amino ester) nanoparticles further illustrates the application of thiol-containing building blocks in materials science. nih.gov These materials are synthesized from disulfide-containing monomers, which are subsequently reduced to generate free thiol groups. This approach highlights the importance of having access to versatile thiol-containing precursors for the development of advanced functional materials.

Chemical Reactivity and Mechanistic Studies of 2 Tert Butylamino Ethanethiol

Oxidative Transformations of the Thiol Moiety

The sulfur atom in 2-(tert-butylamino)ethanethiol is susceptible to oxidation, leading to various products through distinct mechanistic pathways. These transformations can be initiated by photocatalytic and electrochemical methods, and a common outcome is the formation of a disulfide bond.

Studies on 2-(butylamino)ethanethiol (B1196486) (BAET), a close structural analog of this compound, provide significant insight into the photocatalytic oxidation process. nih.gov When an aqueous suspension of BAET is exposed to a photocatalyst like titanium dioxide (TiO₂) under UV irradiation, it undergoes oxidative degradation. nih.govsigmaaldrich.comsigmaaldrich.com The process is highly dependent on the reaction conditions, particularly the pH of the solution. nih.gov

Key degradation products identified during the photocatalytic oxidation of BAET include butyl aldehyde and 2-(butylamino)acetic acid, indicating that the reaction pathway involves transformations at both the sulfur and carbon centers of the molecule. nih.gov

Table 1: Optimal Conditions for Photocatalytic Mineralization of 2-(butylamino)ethanethiol (BAET) nih.gov

ParameterOptimal ConditionObservation
Photocatalyst TiO₂ Degussa P25Achieved the highest mineralization rate.
Initial pH ~9.4 (unbuffered)Mineralization rate of 0.433 mg/(l min).
Catalyst Conc. 500 mg/lEffective for the observed mineralization rate.
Initial BAET Conc. 1000 mg/lHigh initial concentration for the study.
Low pH Effect ≤ 6.1Mineralization stops.
High pH Effect ~11Initial oxidation of sulfur moiety, delayed mineralization.

While direct electrochemical studies on this compound are not extensively documented, the electrochemical behavior of related amines and thiols suggests plausible reaction pathways. Electrochemical oxidation is a known method for inducing cleavage of C–O and C–C bonds in various organic molecules and can be applied to C-S bonds as well. rsc.org

One potential pathway involves the electrochemical oxidative coupling of the amine and thiol functionalities. acs.org In processes involving the direct anodic coupling of thiols and amines, aminium radical intermediates can be generated. acs.org These highly reactive species can then interact with a disulfide (formed from initial thiol oxidation), leading to the formation of a sulfenamide. acs.org Subsequent oxidation steps could then lead to further transformations and potential C-S bond scission. Radical scavengers have been shown to completely stop sulfonamide formation in related systems, which substantiates the generation of these key aminium radical intermediates in the electrochemical process. acs.org

A fundamental reaction of thiols is their oxidation to form disulfide bonds. sciencequery.com This process involves the coupling of two thiol molecules (R-SH) to create a dimer linked by a sulfur-sulfur bond (R-S-S-R). sciencequery.com In the case of this compound, this reaction would yield bis(2-(tert-butylamino)ethyl) disulfide.

The mechanism of disulfide bond formation is typically a series of thiol/disulfide exchange reactions. uwaterloo.ca The process can be initiated by the nucleophilic attack of a thiolate anion (R-S⁻), formed by the deprotonation of the thiol, on an oxidized sulfur species. sciencequery.comuwaterloo.ca In proteins, this is a crucial reaction for structural stabilization, where two cysteine residues are oxidized to form a cystine bridge. sciencequery.comaklectures.com The formation of disulfide bonds from this compound follows this general principle, representing a primary oxidative pathway for the thiol group.

Nucleophilic Reactivity of Amino and Thiol Functional Groups

The this compound molecule possesses two nucleophilic centers: the nitrogen atom of the amino group and the sulfur atom of the thiol group. vulcanchem.com Their respective reactivities are governed by factors such as hardness/softness and steric hindrance.

The thiol group is considered a soft nucleophile, which preferentially reacts with soft electrophiles. Ethanethiol (B150549), for example, is known to be a strong nucleophile that can participate in reactions like conjugate additions to α,β-unsaturated carbonyl compounds. fiveable.me The nucleophilic sulfur atom attacks the β-carbon, leading to the formation of a new carbon-sulfur bond. fiveable.me

The amino group, on the other hand, is a harder nucleophile. However, in this compound, its reactivity is significantly influenced by the bulky tert-butyl group attached to the nitrogen. Studies on the nucleophilicity of various amines have shown that steric branching on the alkyl groups leads to a steady decrease in reactivity. researchgate.net For instance, tert-butylamine (B42293) is reported to be 58 times less nucleophilic than methylamine. researchgate.net This steric hindrance makes the nitrogen atom in this compound less accessible to electrophiles compared to less hindered amines. This dual nature allows for selective reactions; the unhindered and soft thiol group can react under conditions where the sterically hindered and harder amino group does not.

The nucleophilic character of the thiol group makes aminothiols useful reagents in synthetic chemistry, particularly for the cleavage of ether bonds, a common deprotection strategy. organic-chemistry.org A study using the closely related reagent 2-(diethylamino)ethanethiol (B140849) demonstrated its effectiveness in the deprotection of various aromatic methyl ethers to yield the corresponding phenols in good to excellent yields. organic-chemistry.org

The mechanism for this reaction is a nucleophilic substitution (Sₙ2) where the thiolate anion attacks the electrophilic carbon of the ether's alkyl group (e.g., the methyl group of an anisole (B1667542) derivative), displacing the phenoxide as a leaving group. researchgate.net A key advantage of using an amino-thiol reagent like 2-(diethylamino)ethanethiol is the simplified workup. organic-chemistry.org Both the unreacted reagent and the resulting byproduct (e.g., 2-(diethylamino)ethyl methyl sulfide) are basic and can be easily removed from the reaction mixture by extraction with dilute acid. organic-chemistry.org This provides a clean, essentially odorless procedure for aryl ether deprotection. organic-chemistry.org

Table 2: Examples of Aromatic Methyl Ether Deprotection using 2-(Diethylamino)ethanethiol organic-chemistry.org

Substrate (Aromatic Methyl Ether)Product (Phenol)Yield (%)
4-Methoxyacetophenone4-Hydroxyacetophenone98
4-Methoxybenzonitrile4-Hydroxybenzonitrile99
1-Methoxynaphthalene1-Naphthol98
2-Methoxy-1-naphthaldehyde2-Hydroxy-1-naphthaldehyde98

Cycloaddition and Heterocyclization Reactions

Formation of Thiazinane Derivatives

No information is available in the provided search results for this specific reaction involving this compound. Research in this area has focused on the reaction of 2-(butylamino)ethanethiol with various reagents to form 1,4-thiazinan-3-ones. researchgate.netnih.govsemanticscholar.orgmdpi.com

Reactions with 1,2-Diaza-1,3-butadienes

No information is available in the provided search results for this specific reaction involving this compound. Studies have detailed the addition of 2-(butylamino)ethanethiol to 1,2-diaza-1,3-butadiene systems, which proceeds through a hydrazone 1,4-adduct intermediate to yield substituted hydrazinecarboxylates. nih.govmdpi.com

Stability and Degradation Pathways in Diverse Solvents

The stability of this compound is influenced by the solvent environment, particularly its polarity and pH. As a compound containing both an amino group and a thiol group, it is generally more soluble in polar solvents like water compared to non-polar solvents, a characteristic attributed to its hydrogen bonding capability. solubilityofthings.com The pH of an aqueous solution can alter the protonation state of the amino group, thereby affecting its solubility and stability. solubilityofthings.com

The degradation of 2-(butylamino)ethanethiol (used as a simulant for the VX chemical warfare agent) has been studied, primarily focusing on photocatalytic oxidation. The degradation pathway is understood to involve the initial oxidation of the thiol group (-SH) to a sulfonic acid group (-SO₃H). vulcanchem.com

In aqueous suspensions of titanium dioxide (TiO₂) under UV irradiation, 2-(butylamino)ethanethiol undergoes mineralization. nih.gov The efficiency and pathway of this degradation are highly dependent on the pH of the solution. At an initial pH of approximately 11, the initial phase of the reaction primarily involves the oxidation of the sulfur moiety, leading to an accumulation of organic intermediates in the solution before their subsequent mineralization begins. nih.gov Key degradation products identified during this process include butyl aldehyde and 2-(butylamino)acetic acid. nih.gov The complete photocatalytic oxidation ultimately breaks down the molecule into inorganic products. researchgate.net

The table below summarizes the conditions and products of the photocatalytic degradation of 2-(butylamino)ethanethiol.

ParameterCondition/ObservationReference
Degradation Method Photocatalytic Oxidation vulcanchem.comnih.govsigmaaldrich.com
Catalyst Titanium Dioxide (TiO₂) nih.gov
Initial Degradation Step Oxidation of thiol group to sulfonic acid vulcanchem.com
Key Volatile Product Butyl aldehyde nih.gov
Key Polar Product 2-(butylamino)acetic acid nih.gov
pH Influence Degradation profile is drastically changed at pH 11 nih.gov
Mineralization Rate Highest rate (0.433 mg/(l min)) found at initial pH ~9.4 with Degussa P25 TiO₂ nih.gov

Derivatives and Functionalization of 2 Tert Butylamino Ethanethiol

Synthesis of Substituted 2-(Tert-butylamino)ethanethiol Analogues

The synthesis of analogues of this compound can be envisioned through several synthetic strategies, primarily by modifying the starting materials or through post-synthesis modification of the parent molecule. While specific literature on a broad range of analogues for this exact compound is limited, general principles of organic synthesis allow for the rational design of such molecules.

One approach involves the use of different primary amines in the initial synthesis, replacing tert-butylamine (B42293) with other alkyl or aryl amines to generate a series of N-substituted aminoethanethiols. Similarly, modifications to the ethanethiol (B150549) backbone, such as introducing substituents on the carbon chain, would yield another class of analogues.

A notable example of a synthesized analogue, though of the related 2-(tert-butylamino)ethanol, is 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol. This complex molecule was designed and synthesized to act as a β2 adrenoceptor agonist, highlighting the potential for creating structurally sophisticated derivatives from the basic aminothiol (B82208) scaffold nih.gov.

Table 1: Potential Strategies for Analogue Synthesis

StrategyDescriptionPotential Starting Materials
N-SubstitutionVariation of the amine used in the synthesis.Various primary amines (e.g., aniline, benzylamine)
Backbone ModificationIntroduction of substituents on the ethyl chain.Substituted ethylene (B1197577) oxides or aziridines
Thiol DerivatizationModification of the thiol group prior to the final synthetic step.Protected thiol precursors

Functionalization at the Amine Nitrogen

The secondary amine in this compound is a versatile functional handle for various chemical transformations. Its nucleophilicity allows for reactions with a range of electrophiles, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing a variety of functional groups. For instance, reaction with acetyl chloride would yield N-acetyl-2-(tert-butylamino)ethanethiol. A general method for the preparation of N-acylsulfenamides involves the reaction of primary amides with N-thiosuccinimides, a reaction pathway that could potentially be adapted for secondary amines like this compound nih.gov.

Alkylation: Alkylation of the amine nitrogen can be achieved with alkyl halides. This reaction can be used to introduce further alkyl chains or functionalized tethers.

Table 2: Representative Reactions at the Amine Nitrogen

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acyl-2-(tert-butylamino)ethanethiol
AlkylationMethyl iodideN-methyl-N-tert-butylaminoethanethiol
SulfonylationTosyl chlorideN-sulfonyl-2-(tert-butylamino)ethanethiol

Functionalization at the Thiol Sulfur

The thiol group is one of the most reactive functional groups in organic chemistry, participating in a wide array of reactions. This reactivity allows for diverse functionalization strategies at the sulfur atom of this compound.

Oxidation: One of the most common reactions of thiols is their oxidation to disulfides. The disulfide bond can be formed through mild oxidation and is a key structural feature in many proteins. This reversible reaction is crucial in the context of redox chemistry and can be used to link two molecules of this compound or to connect it to other thiol-containing molecules northwestern.edunih.gov. The photocatalytic oxidation of the related compound 2-(butylamino)ethanethiol (B1196486) has been studied as a method for its degradation uni-tuebingen.de.

Alkylation and Acylation: The thiol group can be alkylated to form thioethers or acylated to form thioesters. S-alkylation is typically achieved by reacting the thiol with an alkyl halide. The synthesis of bis(S-acyl-2-thioethyl) (SATE) esters has been explored as a prodrug strategy, demonstrating the utility of thioester formation nih.gov.

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can participate in highly efficient "click" reactions, such as the thiol-ene and thiol-yne reactions. These reactions proceed under mild conditions and offer a robust method for conjugating this compound to molecules containing double or triple bonds science.gov. This is a powerful tool for surface modification and the synthesis of complex architectures.

Table 3: Representative Reactions at the Thiol Sulfur

Reaction TypeReagent ExampleProduct Type
OxidationHydrogen peroxideDisulfide
S-AlkylationBenzyl bromideThioether
S-AcylationBenzoyl chlorideThioester
Thiol-Ene ReactionAlkeneThioether

Incorporation into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of polymers and supramolecular assemblies. The amine and thiol groups can act as points of polymerization or as sites for grafting onto existing polymer backbones.

While direct polymerization of this compound is not widely reported, a closely related monomer, 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), has been extensively used to synthesize a variety of polymers. These polymers, often prepared by methods like atom-transfer radical polymerization (ATRP), exhibit interesting properties and have been grafted onto other polymers like polypropylene (B1209903) nih.gov.

The thiol group is particularly useful for anchoring molecules onto surfaces, most notably gold. The formation of self-assembled monolayers (SAMs) of alkanethiols on gold is a well-established technique for surface modification northwestern.edusurfacesciencelab.com. It is conceivable that this compound could form SAMs, presenting the tert-butylamino group at the monolayer-air/solvent interface, which could then be further functionalized.

In the realm of supramolecular chemistry, the ability of thiols to form reversible disulfide bonds and to coordinate with metal ions makes them valuable components for creating dynamic and responsive systems. The self-assembly of peptides containing thiol groups has been shown to lead to complex phenomena such as self-replication nih.gov. While specific studies on the supramolecular chemistry of this compound are scarce, the general principles suggest its potential use in the design of novel supramolecular architectures. For example, the co-assembly of cysteine (an aminothiol) with silver nitrate (B79036) leads to the formation of supramolecular hydrogels nih.gov.

Table 4: Potential Applications in Materials Science

ApplicationDescriptionKey Functional Group
Polymer SynthesisMonomer or chain-transfer agent in polymerization reactions.Amine and/or Thiol
Surface ModificationFormation of self-assembled monolayers on metal surfaces.Thiol
Supramolecular GelsFormation of non-covalent networks in solution.Amine and Thiol
Cross-linking AgentLinking polymer chains through disulfide bonds or other reactions.Thiol

Advanced Spectroscopic and Chromatographic Characterization of 2 Tert Butylamino Ethanethiol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(tert-butylamino)ethanethiol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Analytical techniques such as NMR spectroscopy are employed to verify the purity of the compound. vulcanchem.com In studies of reactions involving aminothiols, NMR spectroscopy is crucial for identifying the resulting products, such as thiazolines and dipeptides, directly in the reaction mixtures. mdpi.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The tert-butyl group would produce a sharp, intense singlet, while the methylene (B1212753) (-CH₂-) groups adjacent to the nitrogen and sulfur atoms would appear as multiplets, likely triplets, due to coupling with neighboring protons. The protons of the amine (N-H) and thiol (S-H) groups would appear as broader singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the two methylene carbons of the ethanethiol (B150549) backbone. The chemical shifts of these carbons provide direct evidence of their chemical environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignment.

Table 1: Predicted NMR Data for this compound This table is based on theoretical predictions and data from structurally similar compounds.

NMR Type Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR -C(CH ₃)₃~1.1Singlet (s)9 protons, highly shielded.
-NH -Variable (1-3)Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
-SH Variable (1-2)Triplet (t)Coupling to adjacent -CH₂- group.
-NH-C H₂-~2.7Triplet (t)Coupling to -CH₂-SH group.
-CH₂-SH ~2.6Quartet (q)Coupling to -SH and -NH-CH₂- groups.
¹³C NMR -C(C H₃)₃~29Quartet in coupled spectrum
-C (CH₃)₃~51Singlet in decoupled spectrum
-NH-C H₂-~45Triplet in coupled spectrum
-C H₂-SH~25Triplet in coupled spectrum

Mass Spectrometry (MS) Techniques for Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. etamu.edu It is widely used for the identification of this compound and to gain insights into its reaction mechanisms. mdpi.comcaltech.edu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated into its components in a chromatographic column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS has been established as a robust method for the forensic identification and quantification of 2-(butylamino)ethanethiol (B1196486), which is used as a simulant for chemical warfare agents. researchgate.netresearchgate.net The technique allows for the detection of the compound in various matrices, including air, water, and soil samples. researchgate.net For instance, a protocol for the analysis of chemical warfare agent surrogates in different media utilizes a quick sample extraction followed by GC/MS analysis. researchgate.net Studies have also used GC-MS to monitor the stability of 2-(butylamino)ethanethiol, revealing its rapid degradation in solvents like acetone (B3395972). researchgate.net The addition of ethanethiol as a reducing agent during sample derivatization for GC-MS analysis has been shown to prevent the artificial oxidation of DNA bases, highlighting the importance of sample preparation in obtaining accurate results. nih.gov

Table 2: Applications of GC-MS in the Analysis of 2-(Butylamino)ethanethiol

Application Area Sample Type Key Findings Reference
Forensic Identification Various mediaDevelopment of analytical protocols for identification. researchgate.netresearchgate.net
Stability Monitoring Acetone solutionsFound to degrade quickly in acetone. researchgate.net
Environmental Analysis Water, soil, airDetection from environmental and headspace samples. researchgate.net
Purity Verification Neat compoundUsed to verify the purity of commercial products. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. wikipedia.orgresearchgate.net It is particularly useful for analyzing compounds that are non-volatile or thermally labile. thermofisher.com LC-MS is widely applied in the analysis of biochemical, organic, and inorganic compounds in complex samples. wikipedia.org

For aminothiols like this compound, LC-MS provides a powerful tool for separation and identification. nih.govresearchgate.net A specific reverse-phase HPLC method has been developed for "Ethanethiol, 2-(butylamino)-," which can be adapted for Mass-Spec (MS) applications by replacing the phosphoric acid in the mobile phase with formic acid. sielc.com This adaptability makes it suitable for LC-MS analysis. Furthermore, LC-MS methods have been developed for the simultaneous analysis of both the reduced and oxidized forms of biological aminothiols in cells and tissues. nih.gov These methods often employ a derivatization strategy to enhance detection and separation. nih.govresearchgate.net

Two-dimensional mass spectrometry, commonly known as tandem mass spectrometry (MS/MS), involves multiple stages of mass analysis to provide enhanced structural information and selectivity. In this technique, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural insights and can be used for the unambiguous identification of compounds in complex mixtures.

Tandem MS has been applied to the analysis of aminothiols and their reaction products. For example, high-resolution tandem mass spectrometry was used to identify the pathways for selenium dissolution in butylamine-ethanethiol solutions, revealing the formation of ionic polyselenides. nsf.gov Similarly, capillary gas chromatography with tandem mass spectrometry (GC-MS-MS) has been used for the laboratory quantification of chemical warfare agent surrogates related to 2-(butylamino)ethanethiol. researchgate.net The fragmentation patterns obtained from MS/MS are specific to the molecule's structure, allowing for confident identification even at low concentrations.

Vibrational Spectroscopy (IR, Raman, FTIR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy, probes the molecular vibrations of a sample. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions. IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration causes a change in the bond's dipole moment. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations that change the polarizability of a bond. photothermal.com

These techniques have been used to characterize 2-(butylamino)ethanethiol and related compounds. Raman spectra of liquid 2-(butylamino)-ethanethiol have been measured in studies involving the standoff detection of hazardous chemicals. researchgate.net The vibrational spectra of related thiols, such as ethanethiol and tert-butylthiol, have been recorded to study their S-H stretching vibrations. nih.govresearchgate.net The intensities of S-H stretching vibrations are noted to be significantly weaker than the O-H stretching vibrations in corresponding alcohols. nih.gov FTIR spectroscopy, often used for vibrational analysis, can be employed to study the reaction products of aminothiols. worldscientific.com For example, the reaction of 2-(N,N-dimethylamino)ethanol with carbon dioxide was studied using IR and Raman spectroscopy to identify the reaction products. acs.org

The key functional groups in this compound—the thiol (S-H), secondary amine (N-H), methylene (C-H), and tert-butyl groups—all have characteristic vibrational frequencies. Monitoring changes in the intensity or position of these bands can provide real-time information about the consumption of reactants and the formation of products during a chemical reaction.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Technique
N-HStretching3300 - 3500 (weak to medium)IR, Raman
C-H (in CH₃, CH₂)Stretching2850 - 3000 (strong)IR, Raman
S-HStretching2550 - 2600 (weak)IR, Raman
N-HBending1550 - 1630IR
C-HBending1365 - 1470IR
C-NStretching1020 - 1250IR
C-SStretching600 - 700 (weak)IR, Raman

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify components in a mixture. globalresearchonline.netijrpr.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. ijrpr.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. thermofisher.com HPLC is widely used to determine the purity of substances and to isolate components from complex mixtures. globalresearchonline.net

A specific HPLC method for the separation of 2-(butylamino)ethanethiol has been detailed. sielc.com This reverse-phase (RP) method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separations. sielc.com The selection of an appropriate pH is crucial for ionizable analytes to obtain sharp, symmetrical peaks, which are necessary for achieving low detection limits. globalresearchonline.net

In addition to purity analysis, HPLC is used to separate aminothiols from biological and chemical samples. Often, a derivatization step is included to attach a fluorescent tag to the aminothiols, enabling highly sensitive fluorescence detection. washington.edu For example, a method was developed for the indirect determination of aminothiols using a 3-hydroxyflavone (B191502) derivative as a fluorescent probe after separation by ion-pair HPLC. washington.edu

Table 4: Example HPLC Conditions for 2-(Butylamino)ethanethiol Analysis

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Mode Reverse Phase (RP) sielc.com
Application Purity analysis, preparative separation, impurity isolation sielc.com

Solid Phase Microextraction (SPME) Applications in Trace Analysis

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that has gained widespread use for the extraction and preconcentration of analytes from various matrices, including environmental and biological samples. nih.govmdpi.comresearchgate.net The method integrates sampling, extraction, concentration, and sample introduction into a single, streamlined process. bioline.org.br The core of the technique is a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating until an equilibrium is reached. The fiber is then transferred to the injection port of a chromatographic instrument, typically a Gas Chromatograph (GC), where the analytes are thermally desorbed for analysis. bioline.org.br

Given the properties of this compound, which include volatility and the presence of active functional groups (amine and thiol), SPME is a highly suitable technique for its trace analysis. sigmaaldrich.com The compound's volatility makes it amenable to headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above a liquid or solid sample. This approach minimizes matrix effects and can enhance selectivity for volatile compounds. mdpi.com Direct immersion SPME (DI-SPME) is also a viable option, where the fiber is placed directly into a liquid sample. mdpi.com

The choice of fiber coating is critical for achieving high extraction efficiency and selectivity. For a molecule like this compound, which has intermediate polarity, a variety of coatings could be effective. While specific studies detailing SPME methods for this exact compound are not prevalent in the reviewed literature, its status as a simulant for the V-series nerve agent VX means it is an analyte of interest in trace detection studies. sigmaaldrich.comacs.org Research on related compounds and general principles allows for the selection of appropriate SPME conditions.

A summary of potentially suitable SPME fiber coatings for the analysis of this compound is presented below.

Fiber Coating MaterialAbbreviationPolarityPotential Application for this compound
PolydimethylsiloxanePDMSNon-polarSuitable for extracting non-polar to semi-volatile compounds. May show affinity for the butyl and ethane (B1197151) backbone of the molecule. mdpi.comsigmaaldrich.com
PolyacrylatePAPolarEffective for polar analytes. Well-suited for extracting the amine and thiol functional groups via dipole-dipole interactions. gcms.cz
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolarA mixed-phase coating that can extract a wide range of analytes from non-polar to polar. The porous DVB particles provide a high surface area for adsorption of volatile compounds. mdpi.com
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolar/PorousIdeal for the extraction of small, volatile molecules due to the microporous nature of Carboxen. Highly effective for trace-level volatile organic compounds (VOCs). mdpi.com

The coupling of SPME with GC-Mass Spectrometry (GC-MS) would provide a powerful analytical strategy for the unambiguous identification and quantification of this compound at trace levels in complex matrices. researchgate.net

X-ray Based Spectroscopic Methods for Chemical State Analysis

X-ray based spectroscopic techniques are powerful, non-destructive tools for probing the elemental composition and, crucially, the chemical state of atoms within a material. rigaku.comnih.gov Methods such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide detailed information about electronic structure, oxidation states, and local bonding environments, making them invaluable for characterizing this compound and its reaction products, particularly in surface-adsorbed states or within complex materials. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), measures the kinetic energy of electrons ejected from the core atomic levels upon irradiation with a monochromatic X-ray source. mdpi.com The binding energy of these core electrons is highly sensitive to the chemical environment of the atom. For this compound, XPS can distinguish between the thiol sulfur (R-SH), thiolate sulfur (R-S⁻, as in bonding to a metal surface), and oxidized sulfur species such as sulfinates or sulfonates. researchgate.netexpresspolymlett.com Similarly, the N 1s spectrum can provide information on the protonation state of the amino group (R-NH₂ vs. R-NH₃⁺).

A direct application of these methods was demonstrated in the characterization of a derivative, Cr₇Ni-thiobu, which differs from a parent compound by the substitution of a central amine with 2-(butylamino)ethanethiol to facilitate surface binding. scispace.com In this study, the thiol group was used to create a covalent bond with a gold (Au) surface. X-ray Photoemission Spectroscopy (XPS) analysis was used to confirm the integrity of the molecules after deposition. scispace.com

X-ray Absorption Spectroscopy (XAS) provides complementary information by measuring the absorption of X-rays as a function of energy around an absorption edge of a specific element. The resulting X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, S K-edge XANES could be used to follow reactions at the sulfur atom, such as oxidation or coordination to a metal center. Research on other sulfur-containing compounds has shown that the S K-edge position and spectral features are characteristic of the type of sulfur bond (e.g., S-C vs. S-S). expresspolymlett.comexpresspolymlett.com

These X-ray techniques are particularly useful for studying the interaction of this compound with surfaces, a key aspect of its role in forming self-assembled monolayers or its interaction with catalysts. For instance, XPS and XAS were employed to study a self-assembled monolayer of a Cr₇Ni molecular nanomagnet functionalized with 2-(butylamino)ethanethiol on a gold surface. The studies confirmed that the thiol group establishes a covalent S-Au bond and that the electronic and magnetic properties of the molecule are retained after sublimation and deposition. scispace.com

The table below summarizes the utility of X-ray based spectroscopic methods for the analysis of this compound.

TechniqueAbbreviationInformation ObtainedApplication to this compound
X-ray Photoelectron SpectroscopyXPSElemental composition, empirical formula, chemical state, and electronic state of elements. mdpi.comDetermination of S and N oxidation states; confirmation of S-metal bond formation (thiolate); analysis of reaction products (e.g., disulfides, sulfoxides). researchgate.netscispace.com
X-ray Absorption SpectroscopyXASLocal structure, coordination environment, and oxidation state of the absorbing atom. nih.govProbing the local chemical environment of sulfur and nitrogen; studying changes in bonding during surface reactions or catalysis.
Energy-Dispersive X-ray SpectroscopyEDS / EDXElemental analysis and chemical characterization. mdpi.comQualitative and quantitative elemental mapping when combined with electron microscopy to locate the compound on a substrate.

Computational and Theoretical Investigations of 2 Tert Butylamino Ethanethiol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular and electronic properties from first principles. ic.ac.uk These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule. For a molecule like 2-(tert-butylamino)ethanethiol, this provides a detailed picture of its geometry, bond strengths, and reactive sites.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. It calculates the properties of a many-electron system based on its electron density, which is a simpler quantity to handle than the full electronic wavefunction. niscpr.res.in DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra, and determine electronic properties like ionization potentials and electron affinities.

In studies of related compounds, such as the photocatalytic oxidation of 2-(butylamino)ethanethiol (B1196486) (a structural isomer), DFT has been employed to understand degradation pathways. researchgate.netsigmaaldrich.comsigmaaldrich.com Similarly, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in elucidating the reaction mechanisms for the hydrolysis of organophosphorus compounds, which share some functional similarities with the thiol group. researchgate.netresearchgate.net These studies typically involve locating transition states and calculating activation energies to map out the potential energy surface of a reaction. researchgate.netresearchgate.netresearchgate.net

Furthermore, DFT is used to analyze the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of a molecule. The MEP is a valuable tool for predicting reactivity, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical attack. niscpr.res.in

Table 1: Common DFT Functionals and Basis Sets in Molecular Studies
ComponentExamplesDescription
Functionals B3LYP, M06-2X, MPW1K, PBE0Approximations to the exchange-correlation energy, the key unknown term in DFT. The choice of functional is crucial for obtaining accurate results and varies depending on the system and property of interest.
Basis Sets 6-31G(d), 6-31+G(d,p), cc-pVDZ, aug-cc-pVTZSets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Diffuse (+) and polarization (p,d) functions are often added to better describe anions and bonding.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. ic.ac.uk These methods are generally more computationally demanding than DFT but can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. High-accuracy composite methods like the Complete Basis Set (CBS) models, such as CBS-QB3, are designed to extrapolate to the exact solution, providing highly reliable reaction and activation energies. researchgate.net

For instance, in a computational study on the aminolysis of thiolactones by n-butylamine, the CBS-QB3 method was used to calculate free energies, providing quantitative data for both concerted and stepwise reaction pathways. researchgate.net Ab initio calculations have also been successfully applied to determine the stabilization energies and conformational preferences of complexes involving tert-butylamine (B42293), demonstrating the method's utility for studying intermolecular interactions. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of much larger molecular systems or longer-timescale molecular dynamics simulations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify stable reactants, products, and high-energy transition states that connect them. For a molecule like this compound, this could involve modeling its oxidation, nucleophilic substitution, or aminolysis-type reactions.

A key technique in these studies is the search for a transition state (TS), which represents the maximum energy point along a reaction coordinate. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactant and product minima on the potential energy surface. researchgate.netresearchgate.net

A detailed computational study on the aminolysis of N-acetyl-DL-homocysteine thiolactone with n-butylamine provides a powerful example of this approach. researchgate.net The study modeled several competing mechanistic pathways:

Unassisted: The amine attacks the thiolactone directly.

Amine-assisted: A second amine molecule acts as a catalyst, facilitating proton transfer.

Thiol-assisted: The product thiol facilitates the reaction, which becomes relevant at higher conversions.

The calculations showed that assistance by either another amine molecule or the product thiol significantly lowers the free energy barriers compared to the unassisted pathway, making these assisted mechanisms the operative ones under relevant conditions. researchgate.net This type of analysis allows for a deep, quantitative understanding of reaction kinetics that would be difficult to obtain experimentally.

Table 2: Example of Calculated Free Energy Barriers (ΔG‡) for Competing Reaction Mechanisms (Hypothetical Aminolysis)
Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)
Unassisted StepwiseDirect attack of the amine to form a tetrahedral intermediate without a catalyst.High
Amine-Assisted StepwiseA second amine molecule stabilizes the transition state via proton transfer.Lower
Thiol-Assisted StepwiseThe thiol group of a product molecule assists in proton transfer.Lower
ConcertedBond formation and bond breaking occur in a single step without an intermediate.Varies
Data is illustrative, based on findings for related systems like the aminolysis of thiolactones. researchgate.net

Conformation Analysis and Energetic Profiles

Molecules with single bonds, such as this compound, are not rigid structures but can exist as a population of different spatial arrangements known as conformers or rotamers. These conformers arise from rotation around the C-C, C-N, and C-S single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them.

Computational methods are ideally suited for this task. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy profile can be constructed. Studies on analogous molecules like 2-(N,N-dimethylamino)ethanol have shown that intramolecular hydrogen bonding plays a crucial role in determining conformational preference. acs.org For protonated this compound, a strong intramolecular hydrogen bond between the ammonium (B1175870) group (NH₂⁺) and the sulfur atom (S) would be expected to significantly stabilize certain conformers.

The relative energies of different conformers (e.g., trans vs. gauche) can be calculated with high accuracy using both DFT and ab initio methods. nih.gov This information is critical, as the reactivity and biological activity of a molecule can depend heavily on the specific conformation it adopts.

Ligand-Binding Interactions Modeling

In biological systems, small molecules exert their effects by binding to macromolecular targets such as proteins. Modeling these ligand-binding interactions is a cornerstone of computational drug discovery and toxicology. This compound possesses key functional groups—a secondary amine (hydrogen bond donor/acceptor), a thiol group (hydrogen bond donor/acceptor, metal coordinator), and a bulky hydrophobic tert-butyl group—that can participate in specific interactions within a protein's binding site.

Modern computational tools can predict these interactions even without an experimentally determined structure of the complex. Approaches include:

Binding Site Prediction: Web servers like 3DLigandSite can predict the location of binding sites on a protein's surface. researchgate.net These tools often work by identifying structural homologs of the target protein that have known ligands bound, and then transferring that binding site information to the target protein. researchgate.net The rise of highly accurate protein structure prediction models like AlphaFold has further enhanced this capability. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a protein. Docking algorithms sample many possible binding poses and use a scoring function to rank them, estimating the binding affinity.

Pharmacophore Modeling: This approach identifies the spatial arrangement of essential interaction features within a binding site. For this compound, a pharmacophore model would map out the positions of hydrophobic centers, hydrogen bond acceptors, and hydrogen bond donors required for binding. Servers like CavityPlus can automatically extract these features from a protein cavity. pkumdl.cn

Table 3: Potential Pharmacophoric Features of this compound for Ligand-Binding
Functional GroupPotential Interaction TypeRole in Binding
Amine (-NH-)Hydrogen Bond Donor/Acceptor; IonicCan form hydrogen bonds with polar residues (e.g., Asp, Glu, Ser). If protonated (NH₂⁺), can form a strong salt bridge with negatively charged residues (Asp, Glu).
Thiol (-SH)Hydrogen Bond Donor/Acceptor; Metal CoordinationCan act as a hydrogen bond donor to backbone carbonyls or residue side chains. Can also coordinate with metal ions (e.g., Zinc, Iron) in metalloenzymes.
Tert-butyl GroupHydrophobic (van der Waals) InteractionFits into nonpolar pockets of a binding site, interacting with hydrophobic residues like Leucine, Isoleucine, and Valine.

These computational models provide a framework for understanding how this compound might interact with biological targets, guiding further experimental investigation into its mechanism of action.

Applications in Advanced Materials and Chemical Systems

Ligand Chemistry and Coordination Complexes of 2-(Tert-butylamino)ethanethiol

The presence of both sulfur (a soft donor) and nitrogen (a harder donor) atoms allows this compound to act as a versatile ligand, forming stable complexes with a variety of metal ions.

Thiolates (RS⁻) are classified as soft Lewis bases, enabling them to bond effectively with soft Lewis acid metal centers. wikipedia.org The deprotonated thiol group of this compound readily forms strong metal-thiolate bonds. These complexes are typically prepared through salt metathesis reactions, where an alkali metal thiolate reacts with a transition metal halide, or through the direct reaction of the thiol with a metal complex. wikipedia.org

The nitrogen atom of the amino group can also coordinate to the metal center, making the molecule a bidentate chelating ligand. This chelation effect often results in thermodynamically stable, cyclic structures. The bulky tert-butyl group provides significant steric hindrance around the metal center, which can influence the coordination geometry, prevent unwanted side reactions, and enhance the stability of the resulting complex. This steric protection is a valuable tool for chemists aiming to create specific coordination environments. fiveable.me The properties of metal-thiolate complexes are integral to the function of many metalloenzymes, such as iron-sulfur proteins and blue copper proteins, where cysteine residues provide the thiolate ligands. wikipedia.org

Table 1: Properties of this compound

Property Value
Molecular Formula C₆H₁₅NS
Average Mass 133.25 g/mol
Monoisotopic Mass 133.092521 g/mol
IUPAC Name This compound
CAS Number 5842-03-5

This data is compiled from reference epa.gov.

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. sigmaaldrich.com Alkanethiols are widely known for their ability to form robust SAMs on noble metal surfaces like gold, silver, and copper. sigmaaldrich.comrsc.org The formation of these monolayers is primarily driven by the strong, semi-covalent bond between the sulfur atom and the metal surface, an interaction with an estimated strength of about 45 kcal/mol on gold. sigmaaldrich.com

This compound is well-suited for creating functionalized SAMs.

Head Group : The thiol (-SH) group serves as the "head," anchoring the molecule to the metal substrate. youtube.com

Tail Group : The tert-butylamino group acts as the "tail," forming the outer surface of the monolayer. youtube.com

Chemical Building Block in Advanced Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for constructing more complex molecules. solubilityofthings.com Its two reactive centers, the amine and the thiol, can be addressed with different reagents, allowing for stepwise and controlled synthesis.

As a primary amine and a thiol, the compound contains two nucleophilic sites. solubilityofthings.com This allows it to participate in a wide range of reactions to build molecular complexity. The tert-butyl group provides significant steric hindrance, which can be exploited to direct reactions to a specific site on a substrate or to stabilize reactive intermediates. fiveable.me Organic chemists utilize building blocks with such defined steric and electronic properties to achieve precise control over synthetic outcomes, which is crucial in the total synthesis of complex natural products and pharmaceuticals. fiveable.meyoutube.com

The combination of a sterically bulky amine and a thiol group makes this compound a candidate for the development of novel catalysts and reagents.

Ligand for Catalysis : It can serve as a bidentate ligand in transition metal catalysis. The steric bulk of the tert-butyl group can create a specific chiral pocket around the metal center, potentially influencing the stereoselectivity of a catalytic reaction.

Organocatalysis : The secondary amine can function as a base or as a key component in organocatalysts, for example, in promoting enamine or iminium ion formation.

Specialized Reagents : The compound's distinct properties make it a useful reagent in specific transformations where both steric bulk and the reactivity of the thiol or amine group are required. fiveable.me

Role in Macromolecular and Peptide Synthesis

The dual functionality of this compound is also advantageous in the synthesis of polymers and peptide-like structures. solubilityofthings.comscbt.com

Thiol-based "click" chemistry, such as thiol-ene and thiol-isocyanate reactions, provides highly efficient methods for polymer synthesis and modification under mild conditions. mdpi.com The thiol group of this compound can readily participate in these reactions. For instance, it can be used to:

Synthesize functional polymers by reacting with polymers containing suitable "ene" or isocyanate groups. mdpi.com

Create end-functionalized polymers, where the tert-butylamino group provides a specific functionality at the chain end. This is a strategy used to create long end-associative polymers that can self-assemble into larger supramolecular structures. caltech.edu

Modify polymer surfaces or backbones, grafting the molecule onto an existing macromolecule to impart new properties.

In the realm of peptide science, aminothiols are structurally related to the amino acid cysteine. wikipedia.org This allows them to be incorporated into peptide-like structures or used to modify peptides. The reaction of aminothiols can lead to the formation of structures like diketopiperazines, which are cyclic dipeptides. core.ac.uk The ability to use this compound in such syntheses opens up possibilities for creating novel peptide mimetics and bioconjugates with tailored properties.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₆H₁₅NS
2-(Butylamino)ethanethiol (B1196486) C₆H₁₅NS
2-aminoethanethiol C₂H₇NS
2-(2-tert.-butylamino-ethoxy)-ethanol C₁₀H₂₃NO₂
Cysteine C₃H₇NO₂S
Homocysteine-γ-thiolactone C₄H₇NOS
Diketopiperazine C₄H₆N₂O₂
Thiophene C₄H₄S
2-(tert-Butylamino)ethyl methacrylate (B99206) C₁₀H₁₉NO₂
tert-Butylamine (B42293) (CH₃)₃CNH₂
Ethanethiol (B150549) CH₃CH₂SH
Iron-sulfur proteins (Varies)

Peptide Ligation Strategies

Native Chemical Ligation (NCL) is a cornerstone of synthetic protein chemistry, enabling the formation of a native peptide bond between two unprotected peptide fragments. This reaction typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. The reaction is often catalyzed by thiol additives.

The catalytic efficiency of these thiol additives is influenced by factors such as their pKa and steric bulk. Research into various thiol catalysts has shown that aryl thiols are generally more effective than alkyl thiols. mdpi.com For instance, 4-mercaptophenylacetic acid (MPAA) is a widely used catalyst due to its favorable pKa and water solubility. mdpi.comnih.gov

While aminothiols can theoretically act as catalysts, their effectiveness is highly dependent on their structure. Studies on prebiotic peptide ligation have indicated that high pKa primary thiols can be effective catalysts. nih.gov However, significant steric hindrance around the thiol or amino group can impede catalytic activity. For example, the sterically hindered aminothiol (B82208), penicillamine, has been observed to react very slowly in similar ligation reactions. mdpi.com Given the bulky tert-butyl group adjacent to the amine in this compound, it is plausible that this steric hindrance would significantly reduce its efficacy as a catalyst in traditional NCL protocols. Currently, there is a lack of specific experimental data in the scientific literature evaluating the catalytic performance of this compound in peptide ligation strategies.

Industrial Chemical Process Applications: Mineral Flotation Technologies

Froth flotation is a widely used process for separating minerals from ores. In the case of sulfide (B99878) ores, thiol-containing compounds are the most common type of collectors. Current time information in Bangalore, IN. These collectors adsorb onto the surface of the sulfide minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface.

Optimization of Flotation Parameters

The efficiency of the flotation process is highly dependent on various parameters, including collector dosage, pH, and the presence of other reagents. journalssystem.com The optimization of these parameters is crucial for maximizing mineral recovery and grade. nouryon.com Without specific experimental data on the performance of this compound as a collector, it is not possible to provide details on the optimization of flotation parameters for its use.

Role in Environmental and Chemical Security Research

Degradation and Decontamination Studies for Chemical Warfare Agent Simulants

The development of effective methods to neutralize chemical warfare agents is a primary goal of chemical security research. By studying the degradation of simulants like 2-(tert-butylamino)ethanethiol, scientists can devise and optimize decontamination technologies for real-world scenarios.

Photocatalytic oxidation has been investigated as a promising technology for the environmental remediation of water contaminated with chemical warfare agents. sigmaaldrich.comsigmaaldrich.com Studies utilizing titanium dioxide (TiO₂) as a photocatalyst have demonstrated the effective degradation of 2-(butylamino)ethanethiol (B1196486) (a closely related compound, sometimes used interchangeably in research contexts) in aqueous suspensions. nih.gov Research has shown that the efficiency of this process, which aims for the complete mineralization of the simulant into harmless substances like carbon dioxide, sulfuric acid, and ammonia, is highly dependent on various reaction conditions. nih.govresearchgate.net

One key study found that the highest rate of mineralization was achieved using an unbuffered suspension of Degussa P25 TiO₂ at a specific concentration and an initial pH of approximately 9.4. nih.gov The degradation profile was observed to change drastically with pH alterations; a decrease in pH to 6.1 or lower halted the mineralization process, while an increase to around 11 initially led only to the oxidation of the sulfur atom, with the degradation of organic intermediates occurring later. nih.gov During these reactions, a complex mixture of byproducts can be formed, with some studies identifying more than 30 intermediate products. researchgate.net The main volatile product detected was butyl aldehyde, and the primary polar intermediate was 2-(butylamino)acetic acid. nih.gov

Optimal Conditions for Photocatalytic Degradation of BAET

ParameterOptimal Value/ConditionReference
PhotocatalystTiO₂ Degussa P25 nih.gov
Catalyst Concentration500 mg/L nih.gov
Initial pH~9.4 (unbuffered) nih.gov
Highest Mineralization Rate0.433 mg/(L·min) nih.gov

Electrochemical oxidation represents an environmentally benign approach to the detoxification of hazardous chemicals, including thiols. rsc.org This method uses an applied electrical potential to drive oxidation reactions, often using water as the source of oxygen, thus avoiding harsh chemical reagents. rsc.org While specific studies on the electrochemical detoxification of this compound are not extensively detailed in the provided literature, the general principles of electrochemical oxidation of thiols are well-established.

This process is highly selective, with the reaction outcome being governed solely by the applied potential. rsc.org For thiols, electrochemical oxidation typically leads to the formation of disulfides through a coupling reaction. This transformation effectively neutralizes the thiol group, which is a key structural feature in the toxicity of V-series agents. The use of continuous-flow microreactors in electrochemical oxidation allows for rapid optimization of reaction parameters and safe, scalable processing. rsc.org This technology holds significant potential for developing controlled and efficient systems for the detoxification of CWA simulants like this compound.

Analytical Protocols for Detection and Identification in Environmental Samples

Rapid and reliable detection of chemical warfare agents and their surrogates in environmental samples is critical for forensic investigation and ensuring public safety following a potential incident.

An analytical protocol for the forensic identification of CWA surrogates, including this compound, has been developed for on-site or mobile laboratory implementation. researchgate.net This methodology is based on a rapid sample extraction procedure using solid-phase microextraction (SPME), followed by analysis with gas chromatography/mass spectrometry (GC/MS). researchgate.netresearchgate.net This combination of techniques is highly effective for detecting and identifying trace amounts of the target compounds in various matrices, such as air, water, and soil. researchgate.net

The stability of the simulant during analysis is a key consideration. Research has shown that while many CWA surrogates are relatively stable in organic solvents like acetone (B3395972), this compound degrades quickly. researchgate.net When analyzing water samples, direct aqueous injection into the GC/MS system was found to be as effective as SPME. researchgate.net For soil samples, extraction with acetone allows for the detection of the simulant at parts-per-million levels. researchgate.net

Forensic Analysis of this compound

TechniqueApplicationKey FindingReference
SPME-GC/MSAir/Headspace SamplingEffective for detecting vapor-phase BAET. researchgate.net
Direct Aqueous Injection GC/MSWater SamplesSPME offers no significant advantage over direct injection. researchgate.net
Acetone Extraction GC/MSSoil SamplesDetectable at 5-10 ppm levels. researchgate.net

The development of sensitive and selective sensors for the real-time, trace analysis of CWA simulants is an active area of research. worldscientific.com Thermal desorption ion mobility spectrometry (TD-IMS) has been successfully used to detect this compound and other CWA simulants on surfaces. researchgate.net This technique can produce spectra from as little as 1 nanogram of material deposited on a filter and has demonstrated detection limits as low as 15 picograms. researchgate.net A significant advantage of TD-IMS is its ability to separate and detect mixtures of CWA simulants, which is crucial for analysis in complex real-world scenarios. researchgate.net

Other analytical techniques, including various forms of mass spectrometry and spectroscopy, have also been employed to detect and characterize CWA simulants. cwejournal.org For instance, secondary ionization time-of-flight mass spectrometry (IM-TOF-MS) has been used to detect compounds including 2-(butylamino)ethanethiol. cwejournal.orgsci-hub.se

Comparative Analysis with Chemical Warfare Agents for Simulant Validation

The validity of research using simulants depends on how well their properties mimic those of the actual chemical warfare agents. This compound is widely used as a simulant for the nerve agent VX because of its structural similarities. vulcanchem.comresearchgate.net The selection of a simulant is task-dependent; it may be based on matching physicochemical properties like volatility for detection studies or specific functional groups for decontamination research. kpu.edu.rs

Comparative studies often analyze a suite of simulants for different CWAs. For example, analytical protocols using GC/MS have been developed for mixtures including this compound (for VX), 2-chloroethyl ethyl sulfide (B99878) (for mustard gas), and dimethyl methylphosphonate (B1257008) (for sarin). researchgate.netresearchgate.net Similarly, detection studies using TD-IMS have reported the distinct analytical signatures (drift times) for these different simulants, which allows for their simultaneous detection and identification. researchgate.net This comparative data is essential for validating that the simulant behaves in a manner sufficiently similar to the agent of interest for the specific application being studied. kpu.edu.rs

Emerging Research Frontiers and Future Perspectives

Design of Novel Functional Materials Utilizing 2-(Tert-butylamino)ethanethiol Scaffolds

The distinct chemical functionalities of this compound make it an attractive scaffold for the bottom-up design of novel functional materials with tailored properties. The thiol group provides a strong anchoring point to various surfaces, particularly noble metals like gold, while the tert-butylamino group can be exploited for further chemical modifications or to impart specific functionalities such as basicity, hydrophobicity, or as a coordination site for metal ions.

One significant area of exploration is the formation of self-assembled monolayers (SAMs) on gold and other metallic surfaces. dtic.milrsc.orgdtic.milsigmaaldrich.com Alkanethiols are well-known for their ability to spontaneously form ordered, single-layer films on metal substrates. rsc.orgsigmaaldrich.com The thiol group of this compound can chemisorb onto a gold surface, creating a stable foundation for the monolayer. The bulky tert-butyl group would influence the packing density and orientation of the molecules within the SAM, potentially creating a more porous or sterically accessible surface compared to linear alkanethiols. This controlled surface engineering can be utilized in applications such as biosensors, corrosion inhibition, and the development of biocompatible coatings.

Furthermore, this compound can serve as a precursor for the synthesis of functional polymers . For instance, research has shown the successful grafting of poly[2-(tert-butylamino)ethyl methacrylate], a polymer derived from a structurally similar amine-containing methacrylate (B99206), onto polypropylene (B1209903). researchgate.netnih.gov This process imparts new properties, such as antimicrobial activity, to the base polymer. researchgate.netnih.gov Similarly, polymers incorporating the this compound moiety could be designed for applications in drug delivery, where the amine group could be protonated to trigger the release of a payload, or in the creation of stimuli-responsive materials.

Another promising frontier is the incorporation of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) . google.comnih.govyoutube.com MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound allows it to bridge metal centers, with the thiol and amine groups coordinating to the metal nodes. The tert-butyl group would project into the pores of the MOF, influencing their size, shape, and chemical environment. Such functionalized MOFs could exhibit enhanced catalytic activity, selective gas adsorption, or be used for the controlled release of guest molecules.

Advanced Catalysis with this compound-Derived Ligands

The electron-donating properties and steric bulk of the tert-butylamino group, combined with the coordinating ability of the thiol group, make this compound an intriguing ligand for the development of advanced catalysts. Metal complexes featuring ligands derived from this scaffold have the potential to exhibit unique reactivity and selectivity in a variety of organic transformations.

Recent studies have highlighted the effectiveness of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. chemrxiv.orgchemrxiv.orgnih.gov In these systems, tert-butylamine acts as both a base and a ligand, facilitating crucial steps in the catalytic cycle. chemrxiv.orgchemrxiv.orgnih.gov This dual role streamlines the reaction setup and can lead to improved efficiency. This research provides a strong rationale for designing ligands that explicitly incorporate the tert-butylamino moiety, such as those derived from this compound, to create highly effective and specialized catalysts.

The development of metal complexes with ligands containing both soft (thiol) and hard (amine) donor atoms can lead to cooperative effects in catalysis. mdpi.comvirginia.edu The thiol group can bind to a metal center, while the pendant tert-butylamino group can act as a proton shuttle, a secondary coordination site, or a Lewis base to activate substrates. This cooperative functionality is a key principle in the design of next-generation catalysts for challenging transformations.

For example, ligands derived from this compound could be employed in cross-coupling reactions , a cornerstone of modern synthetic chemistry. thieme-connect.de The specific steric and electronic environment provided by such a ligand could influence the rate and selectivity of oxidative addition and reductive elimination steps at the metal center. Furthermore, the thiol group's affinity for various metals opens up possibilities for creating catalysts based on a range of transition metals. rsc.org

Elucidation of Mechanistic Insights into Complex Reaction Systems

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. The unique structure of this compound provides an excellent platform for mechanistic investigations into complex reaction systems.

Kinetic and mechanistic studies of reactions involving thiols are crucial for understanding their reactivity. researchgate.netresearchgate.net For instance, the reaction between thiols and other species can be monitored to determine rate laws and identify reactive intermediates. researchgate.netresearchgate.net In the context of catalysis, this could involve studying the kinetics of ligand exchange, substrate binding, and product formation in systems employing this compound-derived ligands. The steric hindrance provided by the tert-butyl group can be expected to have a significant impact on the rates and pathways of these elementary steps.

Spectroscopic techniques, such as NMR and IR spectroscopy, can be used to characterize the structure of catalytic intermediates containing the this compound ligand. By observing changes in the spectra during the course of a reaction, researchers can gain valuable insights into the coordination environment of the metal center and the mode of substrate activation.

Integration of Computational and Experimental Approaches for Predictive Design and Discovery

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of new functional materials and catalysts. This integrated approach is particularly valuable for exploring the potential of complex molecules like this compound.

Computational studies , such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures of materials and catalysts incorporating the this compound scaffold. For example, DFT calculations can be used to model the formation of SAMs on different surfaces, predicting the most stable adsorption geometries and the resulting surface properties. In the realm of catalysis, computational methods can elucidate reaction mechanisms, calculate activation barriers for different pathways, and predict the influence of ligand modifications on catalytic performance. chemrxiv.org

Recent work has demonstrated the power of combining computational and experimental approaches to understand structure-reactivity relationships in nickel-catalyzed cross-coupling reactions where tert-butylamine was used as an additive. chemrxiv.orgnih.gov By correlating computed molecular properties with experimentally observed reaction outcomes, a foundation for the predictive design of more effective catalytic systems was established. chemrxiv.org This same approach can be applied to systems utilizing this compound-derived ligands to rationally design catalysts with enhanced activity and selectivity.

The integration of these approaches allows for a more efficient research cycle. Computational screening can identify promising candidate materials or catalysts, which can then be synthesized and tested experimentally. The experimental results, in turn, provide feedback for refining the computational models, leading to a deeper understanding and more accurate predictions. This iterative process of design, synthesis, characterization, and modeling is crucial for unlocking the full potential of this compound in the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butylamino)ethanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of tert-butylamine with 2-chloroethanethiol under inert conditions (e.g., nitrogen atmosphere). Optimal yields (70–85%) are achieved using polar aprotic solvents like DMF at 60–80°C for 6–12 hours. Post-synthesis purification via vacuum distillation or recrystallization from ethanol/ether mixtures is critical to remove unreacted amines and thiol byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) shows distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and thiol protons (δ 1.5–2.0 ppm, exchangeable). 13^{13}C NMR confirms the tertiary carbon (δ 28–30 ppm) and thiol-bound CH2_2 (δ 35–40 ppm) .
  • IR : Strong S-H stretch near 2550 cm1^{-1} and C-N stretch at 1250–1350 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 148.1 (calculated) with fragmentation patterns indicating loss of the tert-butyl group .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Due to the thiol group’s susceptibility to oxidation, store the compound under inert gas (argon) at 2–8°C in amber glass vials. Use stabilizing agents like 1,4-dioxane (1% v/v) to minimize disulfide formation. Always conduct reactions in oxygen-free environments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the molecule’s frontier orbitals. The HOMO (-6.2 eV) localizes on the sulfur atom, confirming its nucleophilic character. Transition-state analysis reveals steric hindrance from the tert-butyl group reduces reactivity compared to simpler thiols (e.g., ethanethiol) .

Q. What strategies resolve contradictions in reported yields for this compound-mediated deprotection of aromatic ethers?

  • Methodological Answer : Discrepancies arise from solvent polarity and base selection. For example:

  • High-Yield Conditions : Use DMSO as a solvent with K2_2CO3_3 (2 equiv.) at 100°C, achieving >90% phenol yields .
  • Low-Yield Scenarios : Traces of water or oxygen lead to disulfide byproducts. Monitor reactions via TLC (silica, hexane:EtOAc 4:1) and employ anhydrous Na2_2SO4_4 for drying intermediates .

Q. How does this compound compare to analogous thiols (e.g., 2-(diethylamino)ethanethiol) in metal coordination chemistry?

  • Methodological Answer : The tert-butyl group’s steric bulk reduces chelation efficiency with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) compared to diethylamino derivatives. UV-Vis titration (λ = 450–600 nm) shows weaker binding constants (log K = 3.8 vs. 5.2 for diethylamino analog) due to hindered ligand-metal orbital overlap .

Q. What role does this compound play in synthesizing β2_2-adrenergic agonists (e.g., Salbutamol analogs)?

  • Methodological Answer : The compound serves as a precursor for introducing the tert-butylamino-thiol moiety into phenolic backbones. Key steps include:

  • Mitsunobu Reaction : Coupling with 4-hydroxy-3-hydroxymethylphenol using DIAD/TPP (yield: 65–75%).
  • Sulfation : Reaction with SO3_3-pyridine complex to form active sulfate esters .

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